molecular formula C14H13ClN4O5 B11426050 dimethyl 1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11426050
M. Wt: 352.73 g/mol
InChI Key: BRGRPAXOKQOQLD-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoyl group, and two carboxylate groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4,5-DIMETHYL 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Industrial Production: On an industrial scale, the production methods are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

4,5-DIMETHYL 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups, often using specific reagents and catalysts.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

4,5-DIMETHYL 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

    Similar Compounds: Compounds such as other triazole derivatives, imidazoles, and indoles share some structural similarities but differ in their specific functional groups and properties.

    Uniqueness: The presence of the chlorophenyl and carbamoyl groups, along with the specific arrangement of the triazole and carboxylate groups, gives this compound distinct chemical and biological characteristics.

Properties

Molecular Formula

C14H13ClN4O5

Molecular Weight

352.73 g/mol

IUPAC Name

dimethyl 1-[2-(2-chloroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C14H13ClN4O5/c1-23-13(21)11-12(14(22)24-2)19(18-17-11)7-10(20)16-9-6-4-3-5-8(9)15/h3-6H,7H2,1-2H3,(H,16,20)

InChI Key

BRGRPAXOKQOQLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)OC

Origin of Product

United States

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